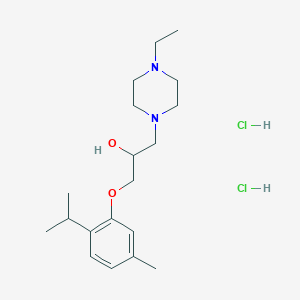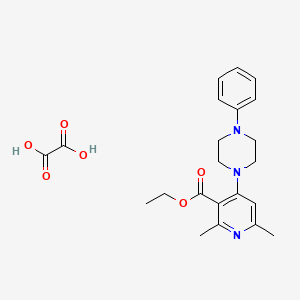
1-(4-ethyl-1-piperazinyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step chemical reactions, utilizing optically active intermediates and specific catalytic conditions to achieve the desired molecular architecture. For example, Sakoda et al. (1992) described the preparation of optical isomers of a potent calcium antagonist by using optically active diols and examining their calcium-antagonistic and hypotensive activities, demonstrating the critical role of stereochemistry in the biological activity of such compounds (Sakoda, Kamikawaji, & Seto, 1992).
Molecular Structure Analysis
NMR spectroscopy is a key tool in the structural analysis of piperazine derivatives. Qin et al. (2005) conducted a comprehensive NMR study on a related dihydrochloride salt, utilizing techniques like DEPT, H-H COSY, HMQC, and HMBC for complete assignment, demonstrating the utility of these techniques in elucidating the molecular structure of complex organic compounds (Qin et al., 2005).
Chemical Reactions and Properties
The reactivity of piperazine derivatives can be influenced by their functional groups and molecular geometry. Ashimori et al. (1991) synthesized optically active compounds with high optical purities, exploring their pharmacological effects, including antihypertensive activities, highlighting the significant impact of the molecular configuration on their chemical reactivity and biological properties (Ashimori et al., 1991).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their characterization and application. Vogt et al. (2013) discussed polymorphic forms of a pharmaceutical compound, using spectroscopic and diffractometric techniques to characterize these forms, showing the importance of physical properties in the development of pharmaceuticals (Vogt, Williams, Johnson, & Copley, 2013).
Propiedades
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2.2ClH/c1-5-20-8-10-21(11-9-20)13-17(22)14-23-19-12-16(4)6-7-18(19)15(2)3;;/h6-7,12,15,17,22H,5,8-11,13-14H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOPZZOBZSAMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=CC(=C2)C)C(C)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylpiperazin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5130860.png)


![1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5130881.png)


![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5130914.png)

![1-(2-furoyl)-4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5130930.png)
![3-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5130938.png)
![4-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5130950.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[3-(3-pyridinyl)propyl]propanamide](/img/structure/B5130957.png)
![12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one](/img/structure/B5130962.png)
